N-[4-(trifluoromethoxy)phenyl]glycinamide
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Overview
Description
N-[4-(trifluoromethoxy)phenyl]glycinamide is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(trifluoromethoxy)phenyl]glycinamide typically involves the reaction of 4-(trifluoromethoxy)aniline with glycine derivatives under specific conditions. One common method includes the use of trifluoromethoxyaniline and methylene chloride, with sodium bicarbonate dissolved in water to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(trifluoromethoxy)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like methylene chloride, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives .
Scientific Research Applications
N-[4-(trifluoromethoxy)phenyl]glycinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(trifluoromethoxy)phenyl]glycinamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone: Known for its role as an uncoupling agent in disrupting ATP synthesis.
4-(trifluoromethoxy)phenylhydrazine: Used in the synthesis of pyrazole-containing bisphosphonate esters.
4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzamide: Another compound with a trifluoromethoxy group, used in various chemical applications.
Uniqueness
N-[4-(trifluoromethoxy)phenyl]glycinamide is unique due to its specific combination of a trifluoromethoxy group and a glycinamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-amino-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)16-7-3-1-6(2-4-7)14-8(15)5-13/h1-4H,5,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJKMMMAUXOCGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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